molecular formula C24H27N3O3S B15284347 (5Z)-5-[(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one

(5Z)-5-[(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one

Cat. No.: B15284347
M. Wt: 437.6 g/mol
InChI Key: JELGZALUNLOSRM-XKZIYDEJSA-N
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Description

5-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 2,5-dimethoxy-4-(1-pyrrolidinyl)benzaldehyde with 3,4-dimethylphenyl isothiocyanate in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the final thiazolidinone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-chloro-2-methylphenyl)imino]-5-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidin-4-one
  • 5-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione

Uniqueness

5-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H27N3O3S

Molecular Weight

437.6 g/mol

IUPAC Name

(5Z)-5-[(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)methylidene]-2-(3,4-dimethylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H27N3O3S/c1-15-7-8-18(11-16(15)2)25-24-26-23(28)22(31-24)13-17-12-21(30-4)19(14-20(17)29-3)27-9-5-6-10-27/h7-8,11-14H,5-6,9-10H2,1-4H3,(H,25,26,28)/b22-13-

InChI Key

JELGZALUNLOSRM-XKZIYDEJSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C=C3OC)N4CCCC4)OC)/S2)C

Canonical SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3OC)N4CCCC4)OC)S2)C

Origin of Product

United States

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